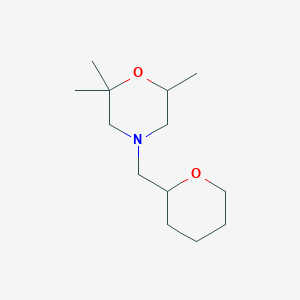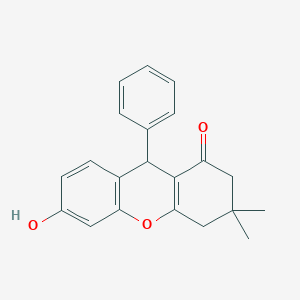
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound A' and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of inflammatory mediators, which in turn reduces inflammation.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. In addition, it has been shown to reduce oxidative stress and improve antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is its potent anti-inflammatory properties. This makes it an ideal compound for studying the mechanisms of inflammation and developing new therapies for inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide. One of the significant areas of research is the development of new therapies for inflammatory diseases. This compound has shown promising results in animal models, and further studies are needed to determine its efficacy in humans. Another area of research is the study of the compound's effects on other physiological processes, such as its potential as an anti-cancer agent or its ability to improve cognitive function.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory properties make it an ideal compound for studying the mechanisms of inflammation and developing new therapies for inflammatory diseases. Further studies are needed to determine its efficacy in humans and explore its potential in other areas of research.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide can be achieved using various methods. One of the commonly used methods involves the reaction of 4-chloro-2-methylphenol with 2-bromo-3-methylbutanenitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoyl chloride to form the final product.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has been extensively studied for its potential therapeutic applications. One of the significant applications of this compound is its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-10(2)16(5,9-18)19-15(20)12(4)21-14-7-6-13(17)8-11(14)3/h6-8,10,12H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZCDFCXCZGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)


![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)
![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)
![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)